molecular formula C9H5ClF5N5 B1411188 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine CAS No. 1823182-90-6

3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1411188
CAS No.: 1823182-90-6
M. Wt: 313.61 g/mol
InChI Key: PWXZBBDBUSPMPZ-UHFFFAOYSA-N
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Description

3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a triazole ringThe presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications .

Biochemical Analysis

Biochemical Properties

3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby affecting bacterial growth and metabolism . The compound’s interactions with these biomolecules are primarily through binding to active sites or altering the enzyme’s conformation, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been found to interfere with cell signaling pathways, leading to altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness and safety. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can also result in changes in cellular function, including alterations in metabolic activity and stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or stress resistance . At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound can be metabolized into different products, some of which may have distinct biological activities

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and safety, as well as its potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of pyridine with trifluoromethyl compounds under specific conditions to introduce the trifluoromethyl group . The triazole ring is then formed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chloro or trifluoromethyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine lies in its combination of the trifluoromethyl group, pyridine ring, and triazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF5N5/c10-4-1-3(9(13,14)15)2-17-5(4)8(11,12)6-18-7(16)20-19-6/h1-2H,(H3,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXZBBDBUSPMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C2=NC(=NN2)N)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine

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